

History of 2,4,4'-tribromodiphenyl ether as a flame retardant

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	2,4-Dibromo-1-(4-bromophenoxy)benzene			
Cat. No.:	B107970	Get Quote		

An In-depth Technical Guide on the History of 2,4,4'-Tribromodiphenyl Ether as a Flame Retardant

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as additive flame retardants sinc chemicals are mixed into polymers rather than being chemically bound, allowing them to slow the ignition and spread of fire in a wide range of consur products.[1][2] Commercial PBDEs were primarily available in three mixtures: PentaBDE, OctaBDE, and DecaBDE, named for the average number o diphenyl ether molecule in the mixture.[3][4]

This guide focuses on the history of a specific PBDE congener, 2,4,4'-tribromodiphenyl ether, commonly known as BDE-28. While not a major commetown, BDE-28 is a component of the PentaBDE technical mixture and is significant due to its widespread environmental presence and toxicological properties.

Chemical Properties and Identification

2,4,4'-Tribromodiphenyl ether (BDE-28) is one of 209 possible PBDE congeners. Its chemical identity and physical properties are summarized below.

Property	Value	Source
IUPAC Name	2,4-dibromo-1-(4-bromophenoxy)benzene	[7]
CAS Number	41318-75-6	[7]
Molecular Formula	C12H7Bf3O	[7]
Molecular Weight	406.89 g/mol	[7]
Appearance	Solid	[7]
Melting Point	64 - 64.5 °C	[7]
LogP (Octanol/Water)	5.5	[7]

Commercial History and Application

The use of PBDEs as flame retardants became widespread to meet fire safety standards for a variety of materials.[1] BDE-28 was not manufactured individual, pure compound. Instead, it was a constituent of the commercial PentaBDE mixture. The production of PentaBDE involved the bromination presence of a Friedel-Crafts catalyst.[2][8]

The PentaBDE mixture was predominantly used in flexible polyurethane foam, a material common in furniture, carpet padding, and upholstery.[4][9] It textiles and plastics used in consumer electronics.[8][10] The global consumption of PBDEs grew significantly through the late 20th century, with the Uprimary market for the PentaBDE mixture.[11]

Typical Composition of Commercial PentaBDE Mixture Commercial PentaBDE was not a single compound but a mixture of various PBDE congeners vary, but it was typically dominated by tetra- and pentabrominated congeners.

Foundational & Exploratory

Check Availability & Pricing

PBDE Congener	Structure	Typical % in Mixture
BDE-47	2,2',4,4'-Tetrabromodiphenyl ether	38-42%
BDE-99	2,2',4,4',5-Pentabromodiphenyl ether	33-37%
BDE-100	2,2',4,4',6-Pentabromodiphenyl ether	7-8%
BDE-153	2,2',4,4',5,5'-Hexabromodiphenyl ether	4-5%
BDE-154	2,2',4,5,5',6'-Hexabromodiphenyl ether	2-3%
BDE-28	2,4,4'-Tribromodiphenyl ether	Present as a minor component

Note: This table represents a typical composition; exact percentages varied by manufacturer and batch.

Mechanism of Flame Retardancy

Brominated flame retardants like BDE-28 function primarily in the gas phase of a fire.[2][12] The heat from combustion causes the carbon-bromine bc bromine radicals (Br•) into the flame. These highly reactive bromine atoms interfere with the fire's self-propagating radical chain reaction.[13] They eff energy hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for combustion, by forming hydrogen bromide (HBr). HBr is less reactive and it exothermic processes, cooling the system and inhibiting the fire.[2][13] This "radical trap" mechanism is a key reason for the effectiveness of bromina

For enhanced performance, PBDEs were often used with a synergist, most commonly antimony trioxide (Sb₂O₃). While not a flame retardant on its overeacts with HBr to form antimony trihalides, which are even more effective at quenching flame radicals.[12][14]

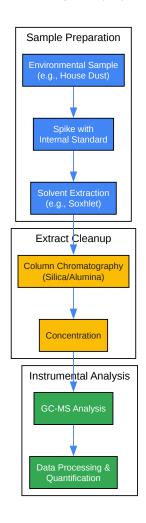
Caption: Gas-phase flame retardancy mechanism of BDE-28.

Experimental Protocols Synthesis of PBDEs (General Laboratory Method)

The industrial synthesis of PentaBDE mixtures is proprietary. However, a general laboratory-scale synthesis involves the electrophilic bromination of c

- Reaction Setup: Diphenyl ether is dissolved in a suitable solvent (e.g., a halogenated solvent).
- · Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AICI3) or iron filings, is added to the mixture.
- Bromination: Elemental bromine (Br2) is added dropwise to the solution at a controlled temperature. The reaction is exothermic and requires cooling
- Reaction Monitoring: The progress of the reaction is monitored using techniques like Gas Chromatography (GC) to achieve the desired degree of b bromine to diphenyl ether and reaction time are key parameters to control the final congener distribution.
- · Workup: The reaction is quenched, typically with water or a reducing agent solution, to destroy excess bromine and the catalyst.
- Purification: The organic layer is separated, washed, dried, and the solvent is removed. The resulting crude product is a mixture of PBDE congener
 purified by crystallization or chromatography if specific congeners are desired.

Analysis of BDE-28 in Environmental Samples


Detecting BDE-28 in environmental matrices like dust, sediment, or biological tissue typically involves solvent extraction followed by chromatographic

- Sample Preparation: A known mass of the sample is fortified with a labeled internal standard (e.g., ¹³C-BDE-28).
- Extraction: The sample is extracted using an organic solvent (e.g., hexane/dichloromethane mixture) via methods like Soxhlet extraction or pressur (PLE).
- · Lipid Removal (for biological samples): For fatty tissues, lipids are removed using gel permeation chromatography (GPC) or acid digestion.
- Extract Cleanup: The crude extract is cleaned to remove interfering compounds using column chromatography with silica gel and/or alumina.

Foundational & Exploratory

Check Availability & Pricing

- Analysis: The final extract is concentrated and analyzed by high-resolution Gas Chromatography coupled with Mass Spectrometry (HRGC-MS), oft negative ionization (ECNI) mode for high sensitivity.
- Quantification: BDE-28 is identified by its retention time and specific mass-to-charge ratio (m/z) and quantified by comparing its response to the inte

Click to download full resolution via product page

Caption: Typical workflow for the analysis of BDE-28.

Environmental Fate, Toxicology, and Regulation

As an additive flame retardant, BDE-28 was not chemically bound to the products it protected. Consequently, it could leach out over time, contaminat [1] Through disposal and recycling of products, PBDEs entered the wider environment, where their persistence and lipophilic nature led to bioaccumu [16] BDE-28 has been detected globally in sediment, wildlife, and human tissues, including blood and breast milk.[6][11]

Toxicological studies raised significant concerns about PBDEs. Lower-brominated congeners like BDE-28 are generally considered more toxic and bit their higher-brominated counterparts.[15][17] Key health concerns include:

- Neurotoxicity: Animal studies have linked developmental exposure to PBDEs with adverse effects on neurobehavioral development.[4][11]
- Endocrine Disruption: PBDEs have been shown to interfere with thyroid hormone regulation.[11][18]
- Reproductive Toxicity: Some studies indicate potential harm to reproductive systems.[15][18]

Growing evidence of their environmental persistence, bioaccumulation, and toxicity led to regulatory actions worldwide.

Check Availability & Pricing

Timeline of Key Regulatory Actions

digraph "BFR Hierarchy" {

graph [fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

Year	Action	Jurisdiction
2004	Ban on the marketing and use of the PentaBDE and OctaBDE commercial mixtures.	European Union[4]
2004	Voluntary phase-out of PentaBDE and OctaBDE production by the sole U.S. manufacturer.	United States[9]
2006	PBDEs added to the "List of Toxic Substances" under the Canadian Environmental Protection Act.	Canada[3]
2009	Commercial PentaBDE and OctaBDE mixtures listed for elimination.	Stockholm Convention on POPs

```
edge [color="#5F6368"];

FR [label="Flame Retardants", fillcolor="#4285F4", fontcolor="#FFFFFF"];

BFR [label="Brominated Flame Retardants (BFRs)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PBDE [label="Polybrominated Diphenyl Ethers (PBDEs)", fillcolor="#FBBC05", fontcolor="#202124"];

Penta [label="Commercial PentaBDE Mixture", fillcolor="#FBBC05", fontcolor="#202124"];

BDE28 [label="BDE-28\n(2,4,4'-Tribromodiphenyl ether)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#EA4335", fontcolo
```

Caption: Classification of 2,4,4'-tribromodiphenyl ether.

Conclusion

}

The history of 2,4,4'-tribromodiphenyl ether (BDE-28) is intrinsically linked to that of the commercial PentaBDE flame retardant mixture. While effectiv flammability of consumer products, particularly polyurethane foam, its additive nature led to widespread environmental contamination. Concerns over bioaccumulation, and potential for toxic effects prompted a global phase-out and its classification as a persistent organic pollutant. The legacy of BDE continues to be a subject of environmental monitoring and toxicological research, highlighting the complex trade-offs between chemical utility and long and health impacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Prevalence of historical and replacement brominated flame retardant chemicals in New York City homes PMC [pmc.ncbi.nlm.nih.gov]
- 2. levitex.com [levitex.com]

Foundational & Exploratory

Check Availability & Pricing

- 3. cela.ca [cela.ca]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 2,4,4'-TRIBROMODIPHENYL ETHER | 41318-75-6 [chemicalbook.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 2,4,4'-Tribromodiphenyl ether | C12H7Br3O | CID 12110098 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. frfabric.com [frfabric.com]
- 9. epa.gov [epa.gov]
- 10. Brominated flame retardant Wikipedia [en.wikipedia.org]
- 11. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 13. ebfrip.org [ebfrip.org]
- 14. epitoanyag.org.hu [epitoanyag.org.hu]
- 15. mdpi.com [mdpi.com]
- · 16. researchgate.net [researchgate.net]
- 17. gov.uk [gov.uk]
- 18. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [History of 2,4,4'-tribromodiphenyl ether as a flame retardant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107970#history-of-2-4-4-tribromodiphenyl-ether-as-a-flame-retardant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Teacheck]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com